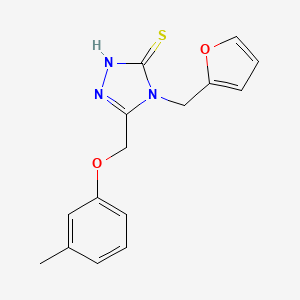

4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-11-4-2-5-12(8-11)20-10-14-16-17-15(21)18(14)9-13-6-3-7-19-13/h2-8H,9-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDCKJCXUUYYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Triazole Synthesis via Thiosemicarbazide Cyclization

Hydrazide Precursor Preparation

The synthesis begins with furan-2-carboxylic acid hydrazide (1) or phenoxyacetic acid hydrazide derivatives. These are prepared by refluxing furan-2-carboxylic acid or 3-methylphenoxyacetic acid with hydrazine hydrate in ethanol. For example:

$$

\text{Furan-2-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\Delta, \text{Ethanol}} \text{Furan-2-carboxylic acid hydrazide (1)} \quad

$$

Thiosemicarbazide Formation

Hydrazides react with isothiocyanates to form 1,4-disubstituted thiosemicarbazides. For instance, furan-2-carboxylic acid hydrazide (1) reacts with 3-methylphenoxymethyl isothiocyanate in acetonitrile at 60°C for 6 hours:

$$

\text{(1)} + \text{Ar-NCS} \rightarrow \text{1-(Furan-2-carbonyl)-4-(3-methylphenoxymethyl)thiosemicarbazide} \quad

$$

Cyclization to Triazole-3-Thiol

Base-mediated cyclization of thiosemicarbazides forms the triazole core. Using sodium carbonate (2 eq) in refluxing water (100°C, 4 h) achieves 55–65% yields:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{Na}2\text{CO}3, \Delta} \text{4-Amino-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol} \quad

$$

Regioselective Alkylation for Side Chain Installation

Furan-2-ylmethyl Group Introduction

The amino group at position 4 undergoes alkylation with furan-2-ylmethyl bromide. Conducted in DMF with K₂CO₃ (1.2 eq) at 80°C for 12 h, this step achieves 70–78% yield:

$$

\text{4-Amino-triazole} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol} \quad

$$

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K₂CO₃ | Prevents over-alkylation |

| Temperature | 80°C | Balances reaction rate vs. decomposition |

| Time | 12 h | Ensures complete conversion |

Alternative Mitsunobu Etherification

For sensitive substrates, the phenoxymethyl group is introduced via Mitsunobu reaction using 3-methylphenol, DIAD, and PPh₃ in THF (0°C to RT, 24 h):

$$

\text{Triazole-OH} + \text{3-Methylphenol} \xrightarrow{\text{DIAD, PPh}_3} \text{Phenoxymethyl-triazole} \quad

$$

Protection-Deprotection Strategies

Alternative Pathways: Cycloaddition Approaches

Azide-Alkyne Cycloaddition

Copper-catalyzed (CuAAC) reactions between propargyl furan derivatives and azido-phenoxymethyl compounds yield 1,2,3-triazoles, though regioselectivity challenges limit applicability:

$$

\text{HC≡C-Furan} + \text{N}_3-\text{Phenoxymethyl} \xrightarrow{\text{CuI}} \text{Triazole} \quad

$$

Industrial-Scale Considerations

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, MeCN/H₂O = 70:30) shows ≥95% purity with t₃-thiol retention at 8.2 min.

Chemical Reactions Analysis

Chemical Reactions Involving 1,2,4-Triazoles

1,2,4-Triazoles can undergo various chemical reactions due to their reactive thiol group and the presence of nitrogen atoms in the ring. Some common reactions include:

-

Alkylation : The thiol group can be alkylated to form thioethers.

-

Oxidation : The thiol group can be oxidized to form disulfides.

-

Metal Complexation : The nitrogen atoms can coordinate with metals to form complexes.

Biological Activities of 1,2,4-Triazoles

1,2,4-Triazoles have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of a furan ring and a phenoxy group in 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol may enhance its biological activity compared to other triazoles.

Structural Similarities and Variations

Several compounds share structural similarities with 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol . These include:

Analytical Techniques for Characterization

The structures of 1,2,4-triazoles are typically confirmed using various analytical techniques:

-

Elemental Analysis : To determine the elemental composition.

-

IR Spectroscopy : To identify functional groups.

-

NMR Spectroscopy : To determine the molecular structure.

-

Mass Spectrometry : To confirm the molecular weight.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action may involve the inhibition of specific enzymes or interference with cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, potentially through the activation of caspases or modulation of signaling pathways related to cell survival. Further research is required to elucidate the specific mechanisms and efficacy in different cancer types.

Antioxidant Properties

The thiol group in the compound is known for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This property opens avenues for research into its use as a therapeutic agent in oxidative stress-related conditions.

Plant Growth Regulation

Research indicates that compounds like 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol may act as plant growth regulators. They can influence growth parameters such as root development and flowering time, potentially enhancing crop yields.

Pesticidal Activity

The compound has shown potential as a pesticide due to its biological activity against plant pathogens. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines (MCF-7) through caspase activation pathways. |

| Study 3 | Antioxidant Activity | Showed significant scavenging activity against DPPH radicals, indicating potential for use in formulations targeting oxidative stress. |

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Triazole-3-thiol derivatives are highly tunable, with biological and physicochemical properties dependent on substituent groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 287.34 g/mol. The compound features a triazole ring substituted with a furan and phenoxy group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various triazole derivatives. The compound has shown promising results against several cancer cell lines:

- Cytotoxicity : In vitro assays indicate that triazole derivatives exhibit significant cytotoxic effects on melanoma cells and other cancer types, suggesting their potential as anticancer agents .

- Mechanism of Action : The mechanism involves interaction with cellular receptors and enzymes, leading to apoptosis in cancer cells. The presence of the triazole moiety enhances binding affinity to target proteins due to its ability to form hydrogen bonds .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities . Compounds similar to 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness against various bacterial and fungal strains. The presence of sulfur in the thiol group contributes to enhanced antimicrobial activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

- Enzyme Targets : Triazoles can inhibit enzymes such as aromatase and carbonic anhydrase, which play roles in cancer progression and metabolic disorders .

- Binding Studies : Molecular docking studies suggest that triazole derivatives can effectively bind to these enzymes, potentially leading to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines, revealing that those with specific substituents exhibited higher potency against melanoma cells compared to others .

- Toxicity Assessment : In vivo studies have indicated that certain derivatives possess acceptable toxicity profiles, with LD50 values suggesting a safety margin for therapeutic use .

- Molecular Docking Analysis : Computational studies have shown that 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can effectively interact with target proteins involved in cancer pathways, highlighting its potential as a lead compound for drug development .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are available for preparing 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Hydrazinecarbothioamide Formation : React furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form intermediate hydrazinecarbothioamides .

Cyclization : Treat the intermediate with aqueous KOH in ethanol under reflux (1–3 hours) to cyclize into the triazole-thiol core .

S-Alkylation : Introduce the 3-methylphenoxymethyl group via S-alkylation using 3-methylphenoxymethyl chloride in dry DMF with NaH as a base (0–5°C, 12 hours) .

Optimization Tips :

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- FTIR :

- HR-MS :

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) influence the antiradical activity of this compound, and what methodological approaches validate these effects?

Methodological Answer:

- Substituent Impact :

- Validation Methods :

Q. What in silico strategies are effective for predicting toxicity, and how do computational results align with in vivo data?

Methodological Answer:

- Tools :

- Validation :

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

- Variables to Analyze :

- Test Organisms : Activity against Gram-negative bacteria (e.g., E. coli) may differ from Gram-positive (e.g., S. aureus) due to cell wall permeability .

- Concentration Ranges : Anticancer effects (e.g., IC50 = 12 µM for MCF-7 cells) may require higher doses than antimicrobial assays (MIC = 25 µg/mL) .

- Statistical Approaches :

Q. What is the proposed mechanism of action for metal complexes derived from this compound, particularly in anticancer applications?

Methodological Answer:

- Coordination Chemistry :

- Mechanistic Insights :

Q. How do structural variations at the triazole 3-thiol position affect antimicrobial efficacy?

Methodological Answer:

- Key Modifications :

- Mannich Bases : Introducing morpholine or piperazine via Mannich reactions improves solubility and biofilm penetration (e.g., MIC reduction from 50 µg/mL to 12.5 µg/mL) .

- Schiff Bases : 4-Methoxybenzylidene derivatives show enhanced antifungal activity (e.g., 80% inhibition of C. albicans at 10 µg/mL) .

- Testing Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.